molecular formula C20H20ClN3O2S B11506472 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11506472
M. Wt: 401.9 g/mol
InChI Key: YEMXMSCKRIYEAH-UHFFFAOYSA-N
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Description

2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a phenylacetamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with ethyl isocyanate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with phenylacetyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, imidazolidinone ring, and phenylacetamide moiety allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C20H20ClN3O2S/c1-2-23-19(26)17(12-18(25)22-16-6-4-3-5-7-16)24(20(23)27)13-14-8-10-15(21)11-9-14/h3-11,17H,2,12-13H2,1H3,(H,22,25)

InChI Key

YEMXMSCKRIYEAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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